5-Bromopenta-2,4-diyn-1-OL
Description
Properties
CAS No. |
54542-21-1 |
|---|---|
Molecular Formula |
C5H3BrO |
Molecular Weight |
158.98 g/mol |
IUPAC Name |
5-bromopenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C5H3BrO/c6-4-2-1-3-5-7/h7H,5H2 |
InChI Key |
LZHCTBDXBJFQEY-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CBr)O |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Studies of 5 Bromopenta 2,4 Diyn 1 Ol Transformations
Reactivity Governed by the Bromine Atom
The carbon-bromine bond in 5-bromopenta-2,4-diyn-1-ol is a key site for chemical modification. The electron-withdrawing nature of the diynyl group influences the reactivity of the C-Br bond, making it susceptible to various transformations including cross-coupling reactions, nucleophilic substitutions, and radical processes.
Cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and this compound serves as an excellent electrophilic partner in several such transformations. These reactions typically employ transition metal catalysts, most notably palladium and copper complexes.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are fundamental in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.com The general mechanism of a Heck reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by migratory insertion of an alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.comnih.gov
While specific examples of Heck-type reactions involving this compound are not extensively documented in the literature, the reactivity of bromoalkynes in similar palladium-catalyzed couplings is well-established. For instance, the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of enynes and arylalkynes. organic-chemistry.orglibretexts.orgnih.gov This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to afford the coupled product. libretexts.org Given the structural similarities, it is plausible that this compound could participate in Sonogashira couplings with various terminal alkynes to generate extended polyyne systems.
Copper-catalyzed cross-coupling reactions have emerged as a mild and efficient alternative to palladium-based systems for certain transformations. A notable example is the Hiyama-type cross-coupling of bromoalkynes with vinylsiloxanes to synthesize enynes. organic-chemistry.orgnih.gov This reaction offers a valuable method for the construction of sensitive enyne functionalities, which are versatile building blocks in organic synthesis. organic-chemistry.orgnih.gov
The reaction proceeds with high efficiency and stereoselectivity, allowing for the coupling of various substituted vinylsiloxanes with bromoalkynes while retaining the stereochemistry of the double bond. organic-chemistry.orgnih.gov The process is tolerant of a wide range of sensitive functional groups, such as halides, unsaturated ketones, and aldehydes. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and an activating agent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Below is a table summarizing the results of copper-catalyzed Hiyama-type cross-coupling of a bromoalkyne similar in structure to this compound with various vinylsiloxanes.
| Entry | Bromoalkyne | Vinylsiloxane | Product | Yield (%) |
| 1 | 1-Bromo-3,3-dimethylbut-1-yne | (E)-1-(Triethoxyvinyl)silane | (E)-1-(3,3-Dimethylbut-1-yn-1-yl)ethene | 95 |
| 2 | 1-Bromo-3,3-dimethylbut-1-yne | (Z)-1-(Triethoxyvinyl)silane | (Z)-1-(3,3-Dimethylbut-1-yn-1-yl)ethene | 92 |
| 3 | 1-Bromo-3-phenylprop-1-yne | (E)-1-(Triethoxyvinyl)silane | (E)-1-(3-Phenylprop-1-yn-1-yl)ethene | 88 |
| 4 | 1-Bromo-3-phenylprop-1-yne | 1,1-Bis(triethoxysilyl)ethene | 1,1-Bis(3-phenylprop-1-yn-1-yl)ethene | 75 |
This data is representative of the reactivity of bromoalkynes in copper-catalyzed Hiyama-type cross-couplings and is adapted from studies on analogous substrates.
Nucleophilic substitution at an sp-hybridized carbon, such as the one bearing the bromine atom in this compound, is generally less common than at sp3-hybridized carbons. uky.edulibretexts.org The linear geometry of the alkyne and the high s-character of the sp-hybridized orbital make backside attack, characteristic of an SN2 reaction, sterically hindered and electronically unfavorable. uky.edu Similarly, the formation of a highly unstable vinyl cation intermediate makes an SN1 pathway unlikely. uky.edu
However, under certain conditions, nucleophilic substitution on haloalkynes can occur, often proceeding through addition-elimination or other non-classical mechanisms. For instance, terminal alkynes can be deprotonated to form acetylides, which are potent nucleophiles capable of displacing halides in substitution reactions to form new carbon-carbon bonds. youtube.com While this applies to the terminal end of a diyne, direct substitution at the brominated carbon of this compound by common nucleophiles would be challenging. More specialized reaction conditions or the use of organometallic reagents might be required to achieve such transformations.
The carbon-bromine bond in this compound can also participate in radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators, light, or transition metals, generating an alkynyl radical. mdpi.comnih.gov This highly reactive intermediate can then undergo various transformations, such as addition to unsaturated systems or cyclization reactions. mdpi.comnih.govnih.gov
Radical addition-cyclization reactions of diynes are a powerful method for the synthesis of cyclic compounds. mdpi.comnih.govnih.gov For example, a sulfanyl (B85325) radical can add to one of the triple bonds of a diyne, followed by an intramolecular cyclization onto the second triple bond to form a cyclic vinyl radical, which can then be trapped to yield a functionalized cyclic product. nih.gov While specific studies on the radical reactions of this compound are limited, the general principles of radical chemistry suggest its potential to participate in such transformations, leading to the formation of complex cyclic structures.
Carbon-Carbon Cross-Coupling Reactions
Reactivity of the Diynyl Moiety
The conjugated diynyl moiety of this compound is a rich hub of reactivity, susceptible to a variety of transformations that can further elaborate the molecular framework. The two triple bonds can undergo reactions independently or in a concerted fashion, and the terminal alkyne, if generated from the bromoalkyne, offers a handle for further functionalization.
Common reactions involving the diynyl moiety include various coupling reactions that extend the polyyne chain. The Cadiot-Chodkiewicz coupling, for instance, is a classic method for the synthesis of unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. organic-chemistry.org This reaction could be employed to couple this compound with a terminal alkyne to create a triyne system.
Another important reaction is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes in the presence of a copper catalyst to form symmetrical diynes. organic-chemistry.org If the bromine atom of this compound were to be replaced by a hydrogen atom to yield penta-2,4-diyn-1-ol, this terminal diyne could undergo Glaser coupling to produce a symmetrical tetrayne.
Furthermore, the diynyl system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile. The reactivity of the diynyl moiety makes this compound a valuable precursor for the synthesis of complex polyynes, enediynes, and other highly unsaturated systems. nih.gov
Cycloaddition Reactions Involving Diynes
The conjugated diyne moiety in this compound is predisposed to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic systems.
The hexadehydro-Diels-Alder (HDDA) reaction is a powerful transformation that involves the [4+2] cycloaddition of a diyne with a diynophile (an alkyne) to generate a highly reactive benzyne (B1209423) intermediate. nih.gov This intermediate can then be trapped by a variety of reagents to yield complex aromatic products. organic-chemistry.org In the context of this compound, for it to undergo an intramolecular HDDA reaction, the molecule would first need to be tethered to a diynophile.
While specific studies on the intramolecular HDDA reactions of this compound derivatives are not extensively documented, the principles of the HDDA reaction suggest that appropriate derivatization to include a tethered alkyne would enable such transformations. The bromo and hydroxyl functionalities could serve as handles for the introduction of the diynophile-containing tether. The reaction would be expected to proceed to form a benzyne, which could then be trapped intramolecularly to generate complex, fused ring systems. nih.gov
[2+2] cycloaddition reactions are valuable for the synthesis of four-membered rings. While thermally allowed [2+2] cycloadditions are generally limited to specific substrates like ketenes, photochemical and metal-catalyzed variants are more broadly applicable to alkynes. libretexts.org For a molecule like this compound, gold-catalyzed intermolecular [2+2] cycloadditions with alkenes could be a viable pathway for carbocycle formation. organic-chemistry.org In such reactions, sterically hindered gold(I) complexes can selectively activate the alkyne, leading to the regioselective formation of cyclobutenes. organic-chemistry.org
The presence of the electron-withdrawing bromine atom on the diyne of this compound could influence the regioselectivity of such cycloadditions. Furthermore, gold catalysts have been shown to be effective in the [2+2] cycloaddition of chloroalkynes with unactivated alkenes, suggesting that the bromo-substituted alkyne in the target molecule would be a suitable substrate. nih.gov
| Reaction Type | Catalyst/Conditions | Potential Product |
| Gold-Catalyzed [2+2] Cycloaddition | Au(I) complex | Substituted cyclobutene |
| Photochemical [2+2] Cycloaddition | UV light | Substituted cyclobutene |
Alkyne Metathesis Reactions
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, typically catalyzed by high-oxidation-state metal alkylidyne complexes. This reaction can be used for the synthesis of various unsaturated organic molecules. While specific examples of alkyne metathesis involving this compound are not readily found, the terminal alkyne in a derivatized form of this molecule could potentially participate in such reactions. For instance, cross-metathesis with another alkyne could lead to the formation of new, more complex diynes.
Further Conjugation and Oligomerization Reactions
The terminal alkyne of the diyne system in this compound is susceptible to reactions that can extend its conjugation, including oligomerization. The palladium-catalyzed homo-dimerization of terminal alkynes is a well-established method for the synthesis of conjugated 1,3-enynes or 1,3-diynes. researchgate.net Depending on the reaction conditions and the catalyst system employed, different isomers can be obtained. For this compound, such a dimerization would lead to the formation of a highly unsaturated, extended π-system.
Furthermore, organoactinide complexes have been shown to catalyze the oligomerization of terminal alkynes, offering a potential route to short oligomers of this compound. researchgate.net
| Reaction | Catalyst | Potential Outcome |
| Homo-dimerization | Palladium complex | Extended conjugated system (dimer) |
| Oligomerization | Organoactinide complex | Short oligomers |
Transformations of the Primary Alcohol Functionality
The primary alcohol group in this compound provides a versatile handle for further synthetic modifications, allowing for the introduction of various functional groups and the construction of more complex molecules.
Derivatization for Synthetic Utility (e.g., Esterification, Etherification)
Standard organic transformations can be applied to the primary alcohol of this compound to enhance its synthetic utility.
Esterification: The alcohol can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride. This transformation is often catalyzed by an acid or a base. The resulting ester could serve as a protecting group or introduce a new functional moiety into the molecule.
Etherification: Conversion of the alcohol to an ether, for example, through the Williamson ether synthesis, is another common derivatization. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. The resulting ether could be used to attach the diyne unit to other molecular scaffolds or to modify the solubility and electronic properties of the molecule.
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Spectroscopic Characterization and Structural Elucidation in the Context of 5 Bromopenta 2,4 Diyn 1 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can piece together the precise structure of a compound.
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In the context of polyyne research, the chemical shifts of protons attached to or near the alkynyl and alcohol functionalities are of particular interest. For instance, the protons of the hydroxymethyl group (-CH₂OH) in related diynols typically appear as a triplet in a specific region of the spectrum. The hydroxyl proton itself often presents as a broad singlet, though its chemical shift can be variable.
Interactive Table: Representative ¹H NMR Data for Related Polyyn-1-ols
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Octa-2,4-diyn-1-ol | -CH₂OH | 4.25 | t |
| 2-Methyldeca-3,5-diyn-2-ol | -OH | 1.95 | s |
The data presented are illustrative and derived from studies on similar polyyne structures. Specific shifts for 5-Bromopenta-2,4-diyn-1-ol would require experimental determination.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the sp-hybridized carbons of the diyne moiety are characteristic and fall within a predictable range. The presence of a bromine atom and a hydroxyl group will influence the chemical shifts of the adjacent carbon atoms due to their electronegativity. The symmetry of a molecule also plays a crucial role; chemically equivalent carbons will produce a single signal, which can simplify the spectrum but also requires careful analysis to avoid misinterpretation. masterorganicchemistry.commagritek.com
Interactive Table: Illustrative ¹³C NMR Chemical Shifts for Polyynes
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| Trimethyl{[2-(methylsulfanyl)phenyl]buta-1,3-diyn-1-yl}silane | C≡C (alkynyl) | 73.9, 80.2, 87.6, 92.5 |
| Aromatic C | C-Ar | 119.6, 124.3, 124.4, 129.6, 133.8, 143.5 |
This table provides examples of ¹³C chemical shifts for functional groups found in related molecules. The exact values for this compound are subject to experimental verification.
For complex molecules where 1D NMR spectra may be ambiguous, two-dimensional (2D) NMR techniques are employed for definitive structural assignment. ipb.ptwalisongo.ac.id
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org It is instrumental in piecing together adjacent proton-bearing fragments of a molecule. A COSY spectrum of this compound would be expected to show a correlation between the protons of the -CH₂OH group and the hydroxyl proton, if coupling is present.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduwikipedia.org This is a powerful tool for unambiguously assigning carbon resonances based on the assignments of their attached protons. For this compound, this would directly link the methylene (B1212753) protons to their corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). wikipedia.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. ipb.pt In the case of this compound, HMBC would be crucial for confirming the connectivity across the diyne system and linking the hydroxymethyl group to the rest of the carbon chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.net For this compound (C₅H₃BrO), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.
Interactive Table: HRMS Data for a Related Bromoalkyne
| Compound | Ion Formula | Calculated m/z | Found m/z |
|---|
This data for a related compound illustrates the type of information obtained from MS. The molecular ion peak for this compound would be expected around m/z 159.95 and 161.95.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.orgnist.gov This technique is particularly useful for analyzing mixtures of volatile compounds. libretexts.org In the synthesis of this compound, GC-MS could be used to monitor the progress of the reaction, identify byproducts, and assess the purity of the final product. nist.gov The retention time from the GC provides one level of identification, while the mass spectrum of each separated component provides definitive structural information. libretexts.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar molecules such as alcohols. It generally results in minimal fragmentation, allowing for the clear determination of the molecular weight of the compound. In the analysis of bromo-compounds, the isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a definitive signature in the mass spectrum.
For (E)-5-bromopent-2-en-4-yn-1-ol, the expected molecular ion peaks would appear as a doublet with equal intensity, corresponding to [M]+ and [M+2]+.
Table 1: Predicted ESI-MS Data for (E)-5-bromopent-2-en-4-yn-1-ol
| Property | Value |
| Molecular Formula | C₅H₅BrO |
| Molecular Weight (79Br) | 159.95 g/mol |
| Molecular Weight (81Br) | 161.95 g/mol |
| Expected [M]+ Peak (m/z) | 159.95 |
| Expected [M+2]+ Peak (m/z) | 161.95 |
| Isotopic Ratio (M:M+2) | ~1:1 |
This data is predictive and based on the elemental composition of (E)-5-bromopent-2-en-4-yn-1-ol.
Further fragmentation analysis (MS/MS) could provide information on the structural fragments of the molecule, although detailed fragmentation patterns for this specific compound are not widely reported.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds. For a molecule like (E)-5-bromopent-2-en-4-yn-1-ol, several characteristic peaks would be expected.
The presence of a hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations in alcohols. The carbon-carbon triple bond (C≡C) of the alkyne function typically shows a sharp, medium to weak absorption in the 2100-2260 cm⁻¹ region. The carbon-carbon double bond (C=C) of the alkene part of the molecule would be expected to show an absorption in the 1600-1680 cm⁻¹ range. The C-Br stretching vibration is found in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for (E)-5-bromopent-2-en-4-yn-1-ol
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkyne | C≡C stretch | 2100 - 2260 | Medium to Weak, Sharp |
| Alkene | C=C stretch | 1600 - 1680 | Medium |
| Alcohol | C-O stretch | 1000 - 1260 | Strong |
| Bromoalkane | C-Br stretch | 500 - 600 | Medium to Strong |
These are general ranges for the specified functional groups.
X-ray Crystallography for Definitive Structural Determination of Products
While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly valuable for confirming the stereochemistry of reaction products.
For research involving this compound or its derivatives, X-ray crystallography would be the definitive method to establish the precise geometry of any crystalline products formed in subsequent reactions. For instance, in cyclization reactions or intermolecular additions, determining the exact spatial relationship of the newly formed bonds and stereocenters is crucial.
Although no specific X-ray crystallographic data for products derived directly from this compound are available in the searched literature, studies on related polyyne systems demonstrate the power of this technique. In the solid state, polyyne chains can exhibit bending or helical structures due to packing forces, a detail that can only be resolved through X-ray diffraction analysis. mpg.de For any novel crystalline material produced from a reaction involving a bromo-diyne alcohol, single-crystal X-ray diffraction would provide incontrovertible proof of its structure, including bond lengths, bond angles, and stereochemical configuration.
Theoretical and Computational Chemistry Applied to 5 Bromopenta 2,4 Diyn 1 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 5-Bromopenta-2,4-diyn-1-ol. mpg.deaps.org DFT methods provide a balance between computational cost and accuracy, making them suitable for systems of this size. aps.org By solving approximations of the Schrödinger equation, DFT can determine key electronic properties. uni-mainz.dempg.de
For this compound, calculations would typically involve geometry optimization to find the lowest energy structure. Following optimization, properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. ingentaconnect.com The distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. The electronegative bromine atom and the electron-rich pi systems of the diyne moiety create a complex electronic landscape, with significant charge polarization that can be quantified through population analysis.
In studies of similar push-pull polyynes, DFT calculations have been instrumental in analyzing vibrational properties and predicting nonlinear optical responses, highlighting how terminal functional groups influence the electronic character of the entire sp-hybridized carbon chain. polimi.it For halo-substituted pyridines, DFT has been successfully used to assign vibrational spectra and analyze electronic transitions. nih.gov These examples underscore the utility of DFT in providing a detailed electronic portrait of this compound.
Table 1: Representative Calculated Quantum Chemical Properties for a Model Haloalkyne (Note: This table presents illustrative data for a model compound, as specific data for this compound is not available. The data is based on typical values found in computational studies of similar molecules.) chemmethod.com
| Parameter | Calculated Value (eV) | Description |
| HOMO Energy | -6.78 | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| LUMO Energy | -2.26 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap (η) | 4.52 | Difference between HOMO and LUMO energies, related to chemical reactivity and stability. |
| Chemical Potential (μ) | -4.525 | Negative of electronegativity, indicating the tendency of electrons to escape. |
| Global Hardness (ω) | 2.264 | Measure of resistance to change in electron distribution or charge transfer. |
Mechanistic Probing of Reaction Pathways
Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at the molecular level. For a reactive species like this compound, theoretical calculations can map out potential energy surfaces for various transformations, such as cyclizations, additions, or coupling reactions. acs.orgresearchgate.net By identifying intermediates and, crucially, transition states, a complete mechanistic picture can be developed. nih.gov
The cornerstone of mechanistic probing is the location and characterization of transition states (TS). nih.gov A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier (ΔG‡) of a reaction step. nih.gov Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov
For reactions involving diynes, such as cycloadditions or rearrangements, DFT calculations are routinely used to optimize the geometry of transition states. iphy.ac.cnrsc.org For example, in the copper-catalyzed asymmetric cyclization of alkenyl diynes, DFT calculations of the transition states for the key cyclization step were able to rationalize the observed enantioselectivity. rsc.org The calculations showed that the favored transition state was lower in free energy by 2.0 kcal/mol, which corresponded well with the experimental enantiomeric excess of 93%. rsc.org
Table 2: Representative Calculated Free Energy Barriers for a Diyne Cyclization Reaction (Note: This table shows illustrative data for a model diyne cyclization, as specific data for this compound is not available. The data is based on values from computational studies of related systems.) rsc.org
| Reaction Step | Transition State | ΔG‡ (kcal/mol) | Description |
| First Cyclization | TS1 | 4.8 | Formation of the first ring, a highly exergonic step with a low barrier. |
| acs.orgnih.gov-H Shift | TS2 | 16.8 | Suprafacial hydrogen shift within the newly formed cyclopentadiene (B3395910) ring. |
| chemmethod.comacs.org-H Shift | TS3 | 23.9 | Rate-limiting proton transfer step, assisted by a base. |
The chemistry of diynes and polyynes is rich with pericyclic reactions and the formation of high-energy diradical intermediates. nih.gov The Bergman cyclization of enediynes to form a p-benzyne diradical is a classic example, where computational studies have been essential to understand the reaction energetics and the factors controlling the activation barrier. nih.govacs.org Similarly, the Myers-Saito cyclization of enyne-allenes to form diradicals has been studied computationally to understand subsequent reaction pathways, which are critical for applications like DNA cleavage. researchgate.net
For a molecule like this compound, computational methods could explore the feasibility of intramolecular cyclizations leading to diradical species. DFT calculations, often using an unrestricted formalism (e.g., UB3LYP or UM06-2X) to handle open-shell species, can predict the relative energies of these diradicals and the barriers to their formation. mit.eduresearchgate.net For instance, in a study of a nonconjugated cyanodiyne, DFT calculations showed that diradical intermediates were significantly higher in energy (by over 45 kcal/mol) than the starting reactant, making these pathways less favorable than a stepwise ene/Diels-Alder sequence. mit.edu These computational explorations are vital for predicting whether such high-energy pathways are accessible under specific reaction conditions. rsc.org
Table 3: Representative Calculated Relative Free Energies for a Diradical Pathway (Note: This table shows illustrative data for a model cyanodiyne cyclization, as specific data for this compound is not available. Data is based on values from computational studies of related systems.) mit.edu
| Species | Relative Free Energy (kcal/mol) | Description |
| Reactant (Cyanodiyne) | 0.0 | Reference starting material. |
| Alder Ene Transition State | +35.6 | Rate-determining step for the non-diradical pathway. |
| Diradical Intermediate 1 | +46.4 | High-energy diradical formed from intramolecular alkyne coupling. |
| Diradical Intermediate 2 | +53.5 | Higher-energy diradical from alkyne-cyano group coupling. |
Conformational Analysis and Stereochemical Implications from Computational Models
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and properties. For a flexible molecule like this compound, which has several rotatable single bonds, conformational analysis is crucial. Computational models can be used to explore the potential energy surface (PES) as a function of dihedral angles to identify low-energy conformers and the rotational barriers between them. researchgate.net
The linear, rigid diyne unit constrains the molecule's geometry, but rotation around the C-C and C-O single bonds allows for different spatial arrangements of the hydroxyl and bromo groups. Computational methods can predict the relative stability of these conformers, which is governed by a balance of factors including steric hindrance, intramolecular hydrogen bonding (between the hydroxyl hydrogen and the alkyne pi-system), and dipole-dipole interactions. researchgate.net Understanding the preferred conformation is essential for predicting stereochemical outcomes in reactions, particularly in catalysis where the substrate must adopt a specific orientation to bind to a catalyst's active site. rsc.org Studies on other conjugated systems show that the choice of DFT functional can influence the predicted torsional potentials, making methodological validation important. researchgate.net
Ligand Design and Interaction Studies for Catalytic Processes
The terminal alkyne and bromoalkyne functionalities in this compound make it a prime substrate for a variety of metal-catalyzed reactions, including coupling, dimerization, and cycloaddition. acs.orgacs.orgacs.org Computational chemistry plays a pivotal role in modern catalyst development, particularly in the rational design of ligands that control the activity and selectivity of the metal center. nih.govresearchgate.net
For a substrate like this compound, theoretical models can be used to study the interaction between the molecule and a metal-ligand complex. DFT calculations can model the initial coordination of the alkyne to the metal and subsequent steps in a catalytic cycle. rsc.org A key strategy in modern ligand design is to incorporate functional groups on the ligand that can have secondary, non-covalent interactions with the substrate. nih.govacs.org For example, a ligand could be designed with a hydrogen-bond acceptor group strategically positioned to interact with the hydroxyl group of this compound. Computational studies can quantify the strength of this interaction and predict its effect on the transition state energy, providing a pathway to enhance reaction rates and control stereoselectivity. nih.govacs.org This approach has been successfully applied in gold and rhodium catalysis to achieve high efficiency and selectivity in reactions of terminal alkynes. nih.govacs.org
Advanced Applications and Derivatization Strategies for 5 Bromopenta 2,4 Diyn 1 Ol
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The unique structure of 5-bromopenta-2,4-diyn-1-ol, featuring a conjugated diyne system flanked by two distinct functional groups, allows for its sequential and selective elaboration. This makes it an ideal starting material for constructing a wide range of complex organic molecules.
Precursor to Conjugated Polyynes and Oligoynes
The terminal bromoalkyne of this compound is primed for acetylenic coupling reactions, providing a direct pathway to extended conjugated polyynes and oligoynes. These molecules are of significant interest for their unique electronic and optical properties. Glaser coupling, which involves the oxidative dimerization of terminal alkynes using a copper catalyst, is a foundational method for synthesizing conjugated diynes. nih.gov Variations of this reaction, such as the Hay and Eglinton protocols, are frequently employed to create symmetrical and unsymmetrical polyynes.
The Cadiot-Chodkiewicz coupling is particularly relevant, as it facilitates the reaction between a terminal alkyne and a 1-haloalkyne, like the bromo-end of this compound, to form an unsymmetrical diyne. This strategy allows for the controlled, stepwise extension of the polyyne chain. For instance, coupling of a protected 5-bromopent-4-yne-1-ol derivative is a key step in building more complex diyne structures. umn.edu Through iterative coupling and deprotection steps, highly conjugated systems, such as heterobimetallic heptatriynylidene-bridged complexes, can be synthesized from diyne precursors. mdpi.com
Table 1: Key Coupling Reactions for Polyyne Synthesis
| Reaction Name | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Cu salt, Oxidant (e.g., O₂) | Symmetrical Diyne |
| Hay Coupling | Terminal Alkyne + Terminal Alkyne | Cu(I)-TMEDA complex, O₂ | Symmetrical Diyne |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine base | Unsymmetrical Diyne |
Building Block for Enynes and Enediynes in Natural Product Synthesis
The diyne moiety is a critical structural component of many natural products, particularly those with potent biological activity, such as the enediyne antibiotics. This compound serves as a valuable building block for these complex targets. The Sonogashira cross-coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a cornerstone of this synthetic approach. doaj.org
This methodology allows for the efficient construction of the enediyne fragment. For example, an efficient strategy for creating asymmetrically substituted enediynes fused to heterocyclic cores involves the iodocyclization of diacetylenes followed by a Sonogashira coupling to introduce the final alkynyl group. doaj.org The functional groups present on the enediyne system are crucial for subsequent transformations, such as ring-closing metathesis, to form macrocyclic enediyne structures. doaj.org Furthermore, the synthesis of enediynes can be achieved through the coupling of an iodide derived from a diyne alcohol intermediate. mdpi.com The resulting enediyne compounds can undergo fascinating transformations like the Bergman cyclization to form reactive diradical species, a reaction central to the biological activity of certain anticancer agents. thieme-connect.de
Scaffold for the Synthesis of Biologically Relevant Molecules
Beyond enediynes, the rigid scaffold of this compound is utilized in the synthesis of a broader range of biologically relevant molecules. Its reactivity allows for the construction of unique molecular frameworks that can interact with biological targets. For example, the reaction of a related compound, 5-bromopenta-2,4-diynenitrile, with alkynes and amines can lead to a cascade reaction that forms complex diene and benzofulvene scaffolds. wikipedia.org Benzofulvenes are a class of compounds with known biological activities.
The diyne unit is also present in various natural products. For example, the synthesis of the marine alkaloid (R)-(−)-complanine, which has firefly-like bioluminescence, was achieved using a diyne intermediate, undeca-5,8-diyn-1-ol, which was subsequently reduced to the corresponding Z,Z-diene. nih.gov The structural features of diynyl compounds, including the presence of heteroatoms and extended π-systems, make them attractive for investigation in pharmaceutical research. researchgate.net
Integration into Organometallic Complexes and Coordination Chemistry
The alkyne functions and the terminal alcohol group of this compound and its derivatives make them excellent ligands for transition metals. researchgate.net The resulting organometallic complexes exhibit unique structural, electronic, and reactive properties.
The activation of propargylic alcohols and conjugated diynes by ruthenium(II) precursors is a known method to produce metallacumulenes and diynyl metal complexes. mdpi.com Similarly, cobalt can be used to form stable diynyl alcohol-Co₂(CO)₆ complexes, which can modify the reactivity of the alkyne system. nih.gov Palladium is also a key metal in this field; air-stable (phenylbuta-1,3-diynyl)palladium(II) complexes have been designed and synthesized, demonstrating the versatility of diyne ligands. nih.gov Furthermore, the diyne framework can be used to construct novel heterometallic clusters, such as silver(I)-copper(I) alkyl-1,3-diynyl complexes, which are consolidated by cupro-argentophilic interactions. frontiersin.org The coordination of metal ions is significantly influenced by factors such as the choice of metal, the ligand structure, and reaction conditions like pH. mdpi.com
Development of Functional Materials and Polymers Utilizing Diynyl Architectures
The inherent rigidity of the diynyl backbone makes this compound and related structures excellent candidates for the development of advanced functional materials. omicsdi.org These materials include liquid crystal polymers and conductive organic frameworks, where the ordered, rod-like structure of the diyne units can impart desirable anisotropic properties.
The triple bonds within the diynyl architecture are particularly amenable to "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, allowing for the straightforward functionalization of materials. omicsdi.org A powerful strategy for creating functional polyarylenes involves the Bergman cyclopolymerization of bis-ortho-diynyl arenes. thieme-connect.de This method produces polymers with excellent thermal stability and processability, which can be precursors to carbon nanomaterials. thieme-connect.de In another approach, (phenylbuta-1,3-diynyl)palladium(II) complexes have been shown to act as highly efficient initiators for the living polymerization of isocyanides, yielding well-defined polymers with controlled molecular weights. nih.gov The electronic properties of molecules containing the diynyl motif also suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Enzymatic Transformations and Biocatalysis involving Diynyl Alcohol Derivatives
While the reactivity of this compound is dominated by traditional organic chemistry, the principles of biocatalysis offer green and selective alternative transformations, particularly involving the alcohol functional group. Enzymes operate under mild conditions and can exhibit high regio- and enantioselectivity. mdpi.com
Lipases are particularly well-suited for modifying alcohols. These enzymes are known to catalyze esterification and transesterification reactions, often in non-aqueous (organic) media to accommodate nonpolar substrates. nih.govnih.gov The direct, lipase-catalyzed esterification of the hydroxyl group of this compound with various acyl donors is a feasible transformation. For instance, Candida antarctica lipase (B570770) B (CALB) is a robust and widely used biocatalyst for such reactions. mdpi.com The promiscuous nature of lipases means they can sometimes catalyze reactions beyond their natural hydrolytic function, including C-C bond formation, although their primary application here would be in acyl transfer reactions. mdpi.comresearchgate.net
Table 2: Potential Biocatalytic Reactions for Diynyl Alcohol Derivatives
| Enzyme Class | Reaction Type | Substrate Moiety | Potential Product |
|---|---|---|---|
| Lipase | (Trans)esterification | Hydroxyl Group | Diynyl Ester |
| Alcohol Dehydrogenase | Oxidation | Primary Alcohol | Diynyl Aldehyde |
| Hydratase | Hydration | Alkyne | Carbonyl Compound |
Another class of enzymes, alcohol dehydrogenases (ADHs), could potentially oxidize the primary alcohol to the corresponding aldehyde, 5-bromopenta-2,4-diyn-1-al. mdpi.comresearchgate.net This transformation typically requires a stoichiometric cofactor like NAD(P)⁺. researchgate.net A significant challenge in the biocatalysis of substrates like this compound is their limited water solubility and potential toxicity to the enzyme or host cells. nih.gov Strategies to overcome this include the use of two-phase solvent systems or immobilization of the enzyme on a solid support, which can enhance stability and simplify product separation. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
